![molecular formula C15H14N4O4S B6051049 Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B6051049.png)
Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 1,2,3-thiadiazole-4-carboxylate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Techniques
The compound can be synthesized through several chemical transformations involving itaconic acid derivatives. A notable method involves a five-step parallel synthesis that yields high-purity carboxamides from the precursor compounds. This method has demonstrated good overall yields (80–100%) and purity levels (≥80%) for various derivatives .
Antimicrobial Properties
Recent studies have indicated that derivatives of methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate exhibit antimicrobial properties against various pathogens. For instance, certain peptidomimetics derived from this compound have shown efficacy against Campylobacter concisus, a bacterium linked to gastrointestinal diseases .
Anticancer Potential
Research has also explored the anticancer potential of thiadiazole derivatives. Thiadiazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The this compound compound has been identified as a promising candidate for further development in cancer therapeutics.
Drug Design
The compound's unique structure allows it to interact with biological targets effectively. Computational studies have identified potential therapeutic targets for these compounds, enhancing the design of new drugs aimed at treating infections and cancer .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Study : A study conducted on peptidomimetics derived from the compound showed significant inhibition of C. concisus, indicating its potential as an antimicrobial agent .
- Anticancer Research : Thiadiazole derivatives have been tested on various cancer cell lines, showing promising results in inhibiting growth and inducing cell death .
Mechanism of Action
The mechanism of action of Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
- 1,3,4-Thiadiazole derivatives
Uniqueness
Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a thiadiazole moiety makes it a versatile compound for various applications in medicinal chemistry and material science .
Biological Activity
Methyl 5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this specific compound, including its anticancer properties, potential as a monoamine oxidase (MAO) inhibitor, and other pharmacological effects based on recent research findings.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
- CNS depressant
- Antidiabetic
Numerous studies have reported that modifications to the thiadiazole ring can enhance these activities, making them promising candidates for drug development .
Anticancer Activity
Recent studies have shown that this compound exhibits notable anticancer properties. For instance:
- Cytotoxicity Evaluation : In vitro assays have demonstrated that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds with structural similarities to this compound showed IC50 values ranging from 0.86 µM to 19.06 µM against liver carcinoma cell lines (HEPG2) and other cancer types .
- Structure–Activity Relationship (SAR) : The SAR studies indicate that the presence of certain substituents in the thiadiazole ring can significantly influence its anticancer activity. For example, compounds with ester groups exhibited higher activity compared to those with amide groups .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
16c | HEPG2 | 0.86 |
21b | HEPG2 | 1.02 |
10g | HEPG2 | 1.08 |
Doxorubicin | HEPG2 | 0.72 |
MAO Inhibition
Another significant aspect of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO enzymes play a critical role in the metabolism of neurotransmitters and have been implicated in various neurological disorders.
- Inhibition Studies : Research has shown that certain thiadiazole derivatives can inhibit MAO-A and MAO-B isoenzymes effectively. For example, compounds similar to this compound displayed IC50 values indicating potent inhibitory effects .
- Mechanism of Action : The mechanism by which these compounds inhibit MAO involves binding to the active site of the enzyme, which can be elucidated through molecular docking studies .
Table 2: MAO Inhibitory Activity
Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|
Compound A | 0.060 ± 0.002 | Not tested |
Compound B | 0.241 ± 0.011 | Not tested |
Additional Pharmacological Activities
Beyond anticancer and MAO inhibitory activities, this compound may also exhibit other pharmacological effects:
- Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in experimental models.
Properties
IUPAC Name |
methyl 5-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]thiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-23-15(22)12-14(24-18-17-12)16-13(21)9-7-11(20)19(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYQCAMALSJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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